A Senior Application Scientist's In-Depth Guide to tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
A Senior Application Scientist's In-Depth Guide to tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the rapidly evolving landscape of targeted therapeutics, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism of action. By hijacking the cell's own ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins, opening up new avenues for treating a myriad of disorders, including cancers and neurodegenerative diseases. The efficacy of these heterobifunctional molecules is critically dependent on the thoughtful design of their constituent parts: a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and the crucial linker that connects them.
This technical guide focuses on a key building block in the construction of PROTACs: tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate . We will delve into its chemical identity, provide a detailed, field-proven synthesis protocol with an emphasis on the causality behind experimental choices, outline robust quality control methodologies, and explore its application in the synthesis of cutting-edge therapeutics.
Part 1: Chemical Identity and Physicochemical Properties
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen renders it amenable to a wide range of reaction conditions while preventing unwanted side reactions. The terminal propyl bromide provides a reactive electrophilic handle for covalent linkage to other molecular fragments, typically a nucleophilic moiety on an E3 ligase ligand or the warhead targeting the protein of interest.
| Property | Value | Source(s) |
| CAS Number | 164149-27-3 | [1][2] |
| Molecular Formula | C₁₃H₂₄BrNO₂ | [1] |
| Molecular Weight | 306.24 g/mol | [1] |
| Appearance | Colorless to pale yellow oil or solid | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCCBr | [1] |
Part 2: Synthesis of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate: A Self-Validating Protocol
The synthesis of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate is a multi-step process that demands careful execution and an understanding of the underlying chemical principles. The following protocol is designed to be a self-validating system, with in-process checks and clear rationales for each step.
Workflow Overview
Caption: Synthetic workflow for tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate.
Step 1: Boc Protection of 4-Pyridinepropanol
Rationale: The initial step involves the protection of the secondary amine of the piperidine precursor to prevent its participation in subsequent reactions. Di-tert-butyl dicarbonate (Boc)₂O is the reagent of choice due to its high reactivity with amines and the stability of the resulting Boc-protected amine under a variety of conditions. The reaction is typically carried out in a biphasic system of an organic solvent like tetrahydrofuran (THF) and an aqueous solution of a mild base such as sodium bicarbonate to neutralize the acidic byproduct.
Protocol:
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To a solution of 4-pyridinepropanol (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-(3-hydroxypropyl)-1,2,3,6-tetrahydropyridine-1-carboxylate.
Step 2: Reduction of the Tetrahydropyridine Ring
Rationale: The tetrahydropyridine ring is reduced to a piperidine ring via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere.
Protocol:
-
Dissolve the product from Step 1 in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.
Step 3: Bromination of the Primary Alcohol
Rationale: The final step is the conversion of the primary alcohol to the corresponding bromide. The Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a mild and efficient method for this transformation that is compatible with the Boc protecting group. The reaction proceeds via the formation of a phosphonium salt intermediate.
Protocol:
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Dissolve tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate.
Part 3: Quality Control and Analytical Methods
Ensuring the purity and structural integrity of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate is paramount for its successful application in the synthesis of PROTACs. A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Method | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment | A characteristic singlet at ~1.45 ppm (9H) for the Boc group. Multiplets corresponding to the piperidine ring and propyl chain protons. |
| ¹³C NMR | Structural confirmation | Peaks around 80 ppm for the quaternary carbon of the Boc group, ~28 ppm for the methyl carbons, and ~155 ppm for the carbonyl carbon. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Detection of the molecular ion peak corresponding to the expected mass. |
| HPLC | Purity determination | A single major peak indicating high purity (>95%).[3][4] |
| FTIR | Functional group analysis | A strong carbonyl stretch around 1690 cm⁻¹ for the carbamate. |
Experimental Protocols for Quality Control
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile. Analyze using electrospray ionization (ESI) in positive ion mode.
-
HPLC Analysis: Develop a reverse-phase HPLC method using a C18 column. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. Monitor the elution profile using a UV detector at 210 nm. Alkyl halides can be challenging to analyze directly and may require derivatization for sensitive detection.[5][6]
Part 4: Application in PROTAC Synthesis – The Case of ARV-110
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is a versatile linker used in the synthesis of numerous PROTACs. A prominent example is its use in the synthesis of ARV-110 , an orally bioavailable PROTAC that targets the androgen receptor (AR) for degradation and has shown promise in the treatment of prostate cancer.[7][8][9][10][11]
In the synthesis of ARV-110, the bromopropyl moiety of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate serves as an electrophile that reacts with a nucleophilic amine on the E3 ligase-recruiting portion of the molecule, forming a stable covalent bond and completing the assembly of the PROTAC.
Caption: Generalized scheme for the role of the linker in PROTAC synthesis.
The piperidine ring in the linker is not merely a spacer; its conformational flexibility and physicochemical properties can significantly influence the overall properties of the PROTAC, including its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Part 5: Safety and Handling
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is an alkylating agent and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is a pivotal building block in the field of targeted protein degradation. Its synthesis, while requiring careful execution, is based on well-established chemical transformations. Rigorous quality control is essential to ensure its suitability for the synthesis of high-purity PROTACs. As the field of PROTACs continues to expand, the demand for well-characterized and readily available linkers like tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate will undoubtedly grow, further fueling the development of novel therapeutics for a wide range of diseases.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | 164149-27-3 | PGA14927 [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 11. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. - ASCO [asco.org]


